8-(3-Imidazolylpropyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3-Imidazolylpropyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C24H27N7O2 and its molecular weight is 445.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anxiolytic and Antidepressant Potential : A study synthesized derivatives of imidazo[2,1-f]purine-2,4-dione and evaluated them for anxiolytic and antidepressant activities. One compound exhibited anxiolytic-like activity in mice, although weaker than Diazepam. Two derivatives showed antidepressant-like effects in the forced swimming test, comparable to Imipramine, suggesting potential as anxiolytic/antidepressant agents (Zagórska et al., 2009).
Serotonin Receptor Affinity : Another study synthesized and evaluated a series of derivatives of 1H-imidazo[2,1-f]purine-2,4-dione for their affinity towards serotonin receptors and as phosphodiesterase inhibitors. Preliminary pharmacological studies indicated that one compound showed potential antidepressant effects in mice, with greater potency than diazepam as an anxiolytic (Zagórska et al., 2016).
Receptor Affinity and Molecular Studies : A study focusing on the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones found compounds with significant affinity for serotoninergic and dopaminergic receptors. Selected derivatives showed potential as antidepressant and anxiolytic agents (Zagórska et al., 2015).
Adenosine Receptor Antagonists : Research on new derivatives of imidazo[2,1-f]purine-2,4-diones as human A3 adenosine receptor antagonists identified compounds with potent and selective antagonistic activity. This suggests their potential in targeting adenosine receptors (Baraldi et al., 2005).
Anticancer Activity : A study synthesized hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety and evaluated them for anticancer activity. One compound showed effectiveness against various cancer cell lines and high tumor-targeting selectivity, indicating potential in anti-cancer drug discovery (Zagórska et al., 2021).
Properties
IUPAC Name |
6-(3-imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-16-8-5-6-9-19(16)14-30-22(32)20-21(27(4)24(30)33)26-23-29(17(2)18(3)31(20)23)12-7-11-28-13-10-25-15-28/h5-6,8-10,13,15H,7,11-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNFZECWUAYZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4CCCN5C=CN=C5)C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.